molecular formula C17H21N5O3 B6792771 5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide

5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide

Cat. No.: B6792771
M. Wt: 343.4 g/mol
InChI Key: RUGBYBNJPBRDDB-IAQYHMDHSA-N
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Description

5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide is a complex organic compound that is part of a diverse class of molecules known for their potential biological activities. This compound's structure comprises multiple functional groups, including a cyclopropyl group, a pyrazole ring, and an oxazole ring, which are crucial for its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, each requiring specific reagents and conditions:

  • Step 1: : Formation of the cyclopropyl derivative via a reaction of a suitable cyclopropyl halide with a nucleophilic reagent.

  • Step 2: : Construction of the pyrazole ring through a condensation reaction involving an appropriate hydrazine and a diketone or β-keto ester.

  • Step 3: : Synthesis of the piperidin-3-yl group by a series of hydrogenation and oxidation reactions starting from pyridine derivatives.

  • Step 4: : Coupling of the oxazole ring, which typically involves cyclodehydration of a suitably substituted β-keto amide.

Each step in the synthetic route requires careful control of temperature, pH, and other reaction conditions to ensure high yield and purity.

Industrial Production Methods

The industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors, automated synthesizers, and rigorous quality control measures to maximize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : Introduction of oxygen or removal of hydrogen, typically using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Addition of hydrogen or removal of oxygen, commonly with reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Solvents: : Dimethyl sulfoxide (DMSO), methanol (MeOH), acetonitrile (CH₃CN).

Major Products

The primary products from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield a ketone or carboxylic acid derivative, while reduction could result in a primary or secondary amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block in the synthesis of more complex molecules.

Biology

In biology, it is researched for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, this compound may be investigated for its therapeutic potential, possibly acting as an inhibitor or modulator of specific biological pathways involved in diseases.

Industry

In the industrial sector, the compound might be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The binding interactions are often driven by hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecule, ultimately influencing biological pathways.

Comparison with Similar Compounds

Comparing this compound with similar ones highlights its unique structural features and reactivity.

  • Similar Compounds: : Structurally related compounds might include other cyclopropyl derivatives, pyrazole-based molecules, and oxazole-containing compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[(2R,3R)-1-methyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-21-13(23)6-5-11(15(21)12-7-8-19-22(12)2)20-17(24)14-16(10-3-4-10)25-9-18-14/h7-11,15H,3-6H2,1-2H3,(H,20,24)/t11-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGBYBNJPBRDDB-IAQYHMDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)NC(=O)C2=C(OC=N2)C3CC3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]([C@@H](CCC1=O)NC(=O)C2=C(OC=N2)C3CC3)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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